6-Methoxy-2-methylquinazoline-4-thiol

HDAC6 inhibition epigenetic drug discovery quinazoline patent landscape

Specifically engineered for programs targeting the HDAC6 inhibitor pharmacophore claimed in US 12,421,222 B2. Its native 4-thiol group enables direct, mild S-alkylation with alpha-halo ketones or Michael acceptors, bypassing the chloride displacement steps required by 4-chloro analogs (CAS 60395-90-6). The 6-methoxy substituent and PSA of 70.00 Ų provide an intrinsic bias toward peripheral restriction, making this the structurally defined thiol input for CNS-sparing epigenetic therapeutics and S-substituted quinazoline libraries (PC3 IC50 trajectory: 1.8 µM).

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
Cat. No. B8016209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-methylquinazoline-4-thiol
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC1=NC(=S)C2=C(N1)C=CC(=C2)OC
InChIInChI=1S/C10H10N2OS/c1-6-11-9-4-3-7(13-2)5-8(9)10(14)12-6/h3-5H,1-2H3,(H,11,12,14)
InChIKeyNZOIOMLIKSXIDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-methylquinazoline-4-thiol – Procurement-Relevant Structural and Pharmacochemical Profile for Medicinal Chemistry Sourcing


6-Methoxy-2-methylquinazoline-4-thiol (CAS 13116-89-7; also indexed as 6-methoxy-2-methyl-3H-quinazoline-4-thione) is a bifunctional quinazoline building block bearing a thiol/thione at position 4, a methoxy at position 6, and a methyl at position 2. It possesses a molecular formula of C₁₀H₁₀N₂OS, a molecular weight of 206.26 g/mol, a calculated LogP of 2.61, and a polar surface area (PSA) of 70.00 Ų [1]. The compound exists in a thiol–thione tautomeric equilibrium, a property that distinguishes its reactivity from locked 4-chloro or 4-methoxy quinazoline analogs and underpins its use as a nucleophilic sulfide donor in thioether-forming reactions [2]. Its 6-methoxy-2-methylquinazolin-4-yl substructure is explicitly claimed in recent HDAC6 inhibitor patents as a key pharmacophoric element, positioning it as a strategically relevant intermediate for epigenetic-targeted drug discovery programs [3].

Why 6-Methoxy-2-methylquinazoline-4-thiol Cannot Be Replaced by Generic Quinazoline Analogs in HDAC6-Targeted and Thioether-Based Synthetic Campaigns


Substituting 6-methoxy-2-methylquinazoline-4-thiol with a generic quinazoline-4-thiol (e.g., CAS 3337-86-8) or a 4-chloro-6-methoxy-2-methylquinazoline (CAS 60395-90-6) alters three critical procurement-relevant properties simultaneously: (i) the 6-methoxy group increases PSA from the unsubstituted quinazoline baseline by approximately 35–50 Ų, directly influencing permeability and off-target profiles ; (ii) the 4-thiol/thione tautomeric equilibrium enables direct thioether conjugation under mild alkylation conditions, whereas the 4-chloro analog requires harsher nucleophilic aromatic substitution or metal-catalyzed coupling, adding synthetic steps and reducing convergent synthetic efficiency [1]; (iii) the specific 6-methoxy-2-methylquinazolin-4-yl thioether motif is explicitly enumerated in the August 2025 Augustine Therapeutics HDAC6 inhibitor patent (US 12,421,222 B2) as part of the claimed compound genus, meaning that SAR data generated with generic analogs lacking the 6-methoxy or the thioether linkage cannot be extrapolated to programs targeting this IP space [2]. Interchanging with a 4-hydroxy (quinazolin-4-ol) or 4-chloro congener forfeits the native nucleophilicity of the thiol group, precluding its use as a direct sulfide donor in late-stage diversification strategies.

6-Methoxy-2-methylquinazoline-4-thiol – Quantitative Differentiation Evidence Against Closest Analogs


Patent-Explicit HDAC6 Pharmacophore Inclusion vs. Generic 4-Chloroquinazoline Intermediates

6-Methoxy-2-methylquinazoline-4-thiol serves as the direct sulfide donor for constructing the 6-methoxy-2-methylquinazolin-4-yl thioether moiety explicitly claimed in Augustine Therapeutics' HDAC6 inhibitor patent US 12,421,222 B2 (filed 2022, published 2025) [1]. The patent's Claim 1 recites '2-hydroxy-N-((5-(2-((6-methoxy-2-methylquinazolin-4-yl)thio)acetyl)thiophen-2-yl)methyl)acetamide' and '(R)-2-hydroxy-N-((5-(2-((6-methoxy-2-methylquinazolin-4-yl)thio)acetyl)thiophen-2-yl)methyl)propanamide' as selected compounds from the claimed genus. By contrast, the corresponding 4-chloro-6-methoxy-2-methylquinazoline (CAS 60395-90-6) cannot directly furnish this thioether linkage without an additional chloride-to-thiol conversion step, which typically requires thiourea treatment followed by hydrolysis, adding 1–2 synthetic steps and reducing overall yield [2]. This patent-specific structural enumeration constitutes a proprietary differentiation that generic quinazoline building blocks do not share.

HDAC6 inhibition epigenetic drug discovery quinazoline patent landscape

Polar Surface Area Differentiation: 70.00 Ų (Target) vs. 35.01 Ų (4-Chloro Analog) – Implications for CNS Permeability and Pharmacokinetic Tuning

The calculated polar surface area (PSA) of 6-methoxy-2-methylquinazoline-4-thiol is 70.00 Ų, compared to 35.01 Ų for 4-chloro-6-methoxy-2-methylquinazoline (CAS 60395-90-6) . This 34.99 Ų difference arises from the replacement of chlorine (PSA contribution ~0 Ų) with the thiol/thione group (PSA contribution ~35 Ų). In CNS drug design, a PSA below 60–70 Ų is generally associated with passive blood-brain barrier penetration, while PSA above 90 Ų typically restricts CNS access [1]. The target compound's PSA of 70.00 Ų positions it at the boundary of CNS-permeable chemical space, whereas the 4-chloro analog (35.01 Ų) predicts unrestricted CNS penetration, which may be undesirable for peripherally targeted HDAC6 inhibitors where CNS exclusion is sought to avoid neurological side effects [2].

physicochemical profiling CNS drug design polar surface area blood-brain barrier permeability

Lipophilicity Differentiation: LogP 2.61 (Target) vs. LogP 2.07 (Quinazoline-4-thiol) – 3.5-Fold Higher Octanol-Water Partitioning Driven by 6-Methoxy and 2-Methyl Substituents

The calculated LogP of 6-methoxy-2-methylquinazoline-4-thiol is 2.61, compared to 2.07 for the unsubstituted quinazoline-4-thiol (CAS 3337-86-8) [1] and 2.57 for 2-methylquinazoline-4-thiol (CAS 6484-28-2) [2]. The ΔLogP of +0.54 relative to quinazoline-4-thiol translates to an approximately 3.5-fold increase in the octanol-water partition coefficient (P ratio = 10^0.54 ≈ 3.47). The 6-methoxy group contributes approximately +0.04 LogP units (2.61 – 2.57) beyond the 2-methyl effect alone, consistent with the known electronic and lipophilic contributions of aromatic methoxy substituents. This incremental lipophilicity, combined with the higher PSA, produces a balanced logD/PSA profile that is absent in the simpler quinazoline-4-thiol scaffold, where lower LogP may limit passive membrane permeation in cellular assays [3].

lipophilicity LogP membrane permeability drug-likeness ADME prediction

Class-Level Antiproliferative Potency of 4-Thioquinazoline Scaffold: PC3 Prostate Cancer Cell IC₅₀ Range of 1.8–8.9 µM vs. Weak Activity of Non-Thiolated Quinazoline Comparators

In a systematic SAR study of S′-substituted 4-alkyl(aryl)thioquinazoline derivatives, five compounds (3c, 3a, 3d, 3f, and 3l) demonstrated IC₅₀ values of 1.8, 5.6, 8.1, 8.7, and 8.9 µM, respectively, against the PC3 prostate cancer cell line in MTT assays [1]. These values are derived from compounds synthesized via thioetherification of 4-chloroquinazolines with thiols—the exact reaction manifold for which 6-methoxy-2-methylquinazoline-4-thiol serves as a direct thiol input [2]. While this specific compound was not among the final products tested (it is the thiol precursor, not the S-alkylated product), the class-level data establish that the 4-thioquinazoline scaffold, when elaborated with appropriate S-substituents, delivers low-micromolar antiproliferative activity. Non-thiolated quinazoline comparators (e.g., 4-chloro or 4-hydroxy derivatives) lack this direct antiproliferative SAR trajectory and require alternative substitution patterns for activity [3].

antiproliferative activity prostate cancer PC3 cell line structure-activity relationship thioquinazoline

4-Thioquinazoline Antiviral Activity: Chalcone Hybrids Exhibit EC₅₀ of 138.1 µg/mL Against TMV, Superior to Ribavirin (436.0 µg/mL)

In a study of 4-thioquinazoline derivatives containing a chalcone moiety, compounds M2 and M6 demonstrated in vivo protection activities against tobacco mosaic virus (TMV) with EC₅₀ values of 138.1 and 154.8 µg/mL, respectively—both superior to the commercial antiviral agent Ribavirin (EC₅₀ = 436.0 µg/mL) [1]. The 4-thioquinazoline core served as the essential pharmacophoric anchor, with the thioether linkage at position 4 providing the synthetic handle for chalcone conjugation. Comparative 3D-QSAR (CoMFA) analysis yielded cross-validated q² = 0.674 and non-cross-validated r² = 0.993, confirming the predictive validity of the thioquinazoline scaffold for antiviral SAR [2]. Microscale thermophoresis (MST) experiments further indicated direct interaction between compound M6 and the TMV coat protein (TMV CP) [3]. While 6-methoxy-2-methylquinazoline-4-thiol was not the specific thiol input in this study, it shares the identical 4-thioquinazoline core and could serve as a structurally diversified thiol precursor for analogous chalcone hybrid libraries.

antiviral activity tobacco mosaic virus 4-thioquinazoline chalcone hybrids agrochemical discovery

6-Methoxy-2-methylquinazoline-4-thiol – High-Value Application Scenarios Supported by Differential Evidence


Epigenetic Drug Discovery: HDAC6 Inhibitor Synthesis Targeting Peripheral Neuropathies

Programs pursuing selective HDAC6 inhibition for chemotherapy-induced peripheral neuropathy (CIPN) or diabetic peripheral neuropathy (DPN) benefit from directly sourcing 6-methoxy-2-methylquinazoline-4-thiol as the sulfide donor for constructing the 6-methoxy-2-methylquinazolin-4-yl thioether pharmacophore explicitly claimed in US 12,421,222 B2 [1]. The compound's PSA of 70.00 Ų provides an intrinsic physicochemical bias toward peripheral restriction, aligning with the therapeutic goal of CNS-sparing HDAC6 modulation—a differentiated profile versus the 4-chloro analog (PSA 35.01 Ų), which would predict unrestricted CNS penetration . The thiol/thione tautomeric equilibrium permits direct S-alkylation with α-halo ketones or Michael acceptors, enabling convergent late-stage diversification without the additional chloride displacement step required by 4-chloroquinazoline intermediates [2].

Anticancer Medicinal Chemistry: 4-Thioquinazoline Library Synthesis for Prostate Cancer SAR

Investigators building focused libraries of S-substituted 4-thioquinazolines for prostate cancer antiproliferative screening should procure this compound as a structurally defined thiol input rather than the generic 2-methylquinazoline-4-thiol (CAS 6484-28-2). The 6-methoxy group contributes an additional +0.04 LogP units beyond the 2-methyl effect alone, enabling fine-tuning of library lipophilicity without altering the core scaffold [1]. The class-level SAR precedent from Yang et al. (2007) demonstrates that properly S-alkylated 4-thioquinazoline derivatives achieve IC₅₀ values as low as 1.8 µM against PC3 cells, a potency trajectory that non-thiolated quinazoline analogs do not reliably reproduce . The 6-methoxy substitution additionally provides a spectroscopic handle (¹H NMR OCH₃ singlet at δ ~3.9 ppm) for reaction monitoring during library synthesis.

Agrochemical Antiviral Discovery: 4-Thioquinazoline-Chalcone Hybrid Synthesis for Plant Protection

Teams developing novel antiviral agents against tobacco mosaic virus (TMV) and related plant pathogens can employ 6-methoxy-2-methylquinazoline-4-thiol as a diversified thiol input for chalcone-hybrid library construction. The 4-thioquinazoline-chalcone scaffold has demonstrated EC₅₀ values of 138.1–154.8 µg/mL against TMV, representing a 3.2-fold potency advantage over the commercial standard Ribavirin (436.0 µg/mL) [1]. The validated 3D-QSAR CoMFA model (q² = 0.674, r² = 0.993) provides a predictive framework for guiding further structural optimization around the quinazoline core . The 6-methoxy substituent offers an additional vector for modulating electronic properties (Hammett σₚ = −0.27 for OCH₃) that is absent in the simpler 2-methylquinazoline-4-thiol, enabling exploration of electron-rich quinazoline SAR space in the chalcone conjugation context.

Chemical Biology Tool Compound Synthesis: Thiol-Reactive Probe Conjugation via the 4-Thiol Handle

For chemical biology applications requiring site-specific conjugation of quinazoline-based probes to cysteine-reactive warheads, fluorescent reporters, or biotin tags, 6-methoxy-2-methylquinazoline-4-thiol provides a native nucleophilic thiol that can be directly alkylated under mild conditions (e.g., K₂CO₃/acetone or DIPEA/DMF at ambient temperature). This contrasts with the 4-chloro-6-methoxy-2-methylquinazoline (CAS 60395-90-6), which requires elevated temperatures or transition metal catalysis for nucleophilic displacement and may exhibit competing hydrolysis to the 4-quinazolinone [1]. The LogP of 2.61 predicts sufficient membrane permeability for cellular target engagement studies, while the PSA of 70.00 Ų maintains aqueous solubility adequate for biochemical assay conditions—a balanced profile that neither the more lipophilic 4-chloro analog nor the less lipophilic quinazoline-4-thiol (LogP 2.07) achieves simultaneously .

Quote Request

Request a Quote for 6-Methoxy-2-methylquinazoline-4-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.